Product packaging for Biotin-PEG3-oxyamine HCl salt(Cat. No.:CAS No. 1951424-88-6)

Biotin-PEG3-oxyamine HCl salt

Cat. No.: B6354187
CAS No.: 1951424-88-6
M. Wt: 471.0 g/mol
InChI Key: FKWUYLQUQQYBAK-HAGMFFOZSA-N
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Description

Contextualization within Modern Bioconjugation Chemistry

Bioconjugation is the process of covalently linking two or more molecules, at least one of which is a biomolecule, to create a new construct with combined or enhanced properties. thermofisher.com This field is fundamental to developing diagnostic assays, therapeutic agents, and tools for basic biological research. Biotin-PEG3-oxyamine HCl salt is a prime example of a reagent designed for modern bioconjugation.

The utility of this compound is anchored in the biotin-avidin interaction, one of the strongest known non-covalent bonds in nature. issuu.com Biotinylation, the process of attaching biotin (B1667282) to a molecule, allows researchers to tag proteins, nucleic acids, or other targets of interest. wikipedia.orgcreative-proteomics.com Once biotinylated, these molecules can be easily detected, purified, or immobilized using matrices or probes coated with avidin (B1170675) or its bacterial analog, streptavidin. creative-proteomics.com this compound facilitates a specific type of biotinylation, reacting selectively with aldehyde or ketone groups on a target molecule to form a stable oxime bond. dcchemicals.combiocompare.comaxispharm.com This chemoselective reaction is crucial as it allows for precise labeling without the non-specific side reactions that can occur with other reactive groups. thermofisher.com

Role as a Heterobifunctional Linker and Spacer in Chemical Biology

This compound is classified as a heterobifunctional linker. biosynth.comcymitquimica.com This means it possesses two different reactive functionalities at opposite ends of the molecule, enabling it to connect two different molecular partners.

The Biotin Moiety : This end serves as a universal high-affinity handle for binding to streptavidin or avidin. broadpharm.com

The Oxyamine Group : This end provides specific reactivity towards aldehydes and ketones. axispharm.com Aldehyd groups can be naturally present or, more commonly, intentionally introduced into biomolecules through controlled oxidation of sugars (glycoproteins) or specific amino acid residues, offering a site-specific point of attachment. rsc.org

The segment connecting these two ends is a tri-ethylene glycol (PEG3) spacer. This spacer is not merely a passive connector; it plays a critical role in the reagent's efficacy. The PEG chain is hydrophilic (water-loving), which imparts increased water solubility to the entire reagent and, subsequently, to the biotinylated target molecule. issuu.commedkoo.com This is particularly important because biotin itself is hydrophobic, and attaching multiple biotin tags can sometimes cause proteins to aggregate or lose solubility. issuu.com Furthermore, the spacer arm physically separates the biotin tag from the target biomolecule, which can reduce steric hindrance and ensure that the biotin is accessible for efficient binding by the larger streptavidin protein. wikipedia.org

Features and Applications of this compound
Feature Significance in Research
Heterobifunctional Nature Connects aldehydes/ketones on a target molecule to the biotin-streptavidin system. biosynth.com
Oxyamine Reactivity Enables highly specific, chemoselective ligation to form stable oxime bonds with aldehydes or ketones. biocompare.comaxispharm.com
PEG3 Spacer Increases water solubility, reduces aggregation of the labeled molecule, and minimizes steric hindrance for avidin binding. issuu.comwikipedia.org
Biotin Tag Provides an extremely high-affinity handle for non-radioactive detection, purification, and immobilization. issuu.combroadpharm.com
Primary Applications Labeling of glycoproteins, site-specific protein modification, development of antibody-drug conjugates (ADCs), and assembly of PROTACs. dcchemicals.comcymitquimica.comrsc.org

Evolution of Biotinylation Reagents and Their Significance in Research

The development of biotinylation reagents has evolved significantly to meet the growing demand for more specific, stable, and versatile biological tools. Early biotinylation reagents were often designed to target the most common functional groups on proteins, such as primary amines on lysine (B10760008) residues, using chemistries like N-hydroxysuccinimide (NHS) esters. thermofisher.comwikipedia.org While effective, this approach often results in random, heterogeneous labeling, as most proteins have multiple accessible lysines on their surface. issuu.com

A major advancement was the incorporation of spacer arms between the biotin and the reactive group. wikipedia.org These spacers, initially simple alkyl chains and later PEG units, were introduced to overcome the steric hindrance associated with the biotin binding pocket being buried within the streptavidin protein. wikipedia.org The introduction of PEG linkers was a particularly important step, as it addressed the inherent hydrophobicity of biotin, improving the solubility and stability of the resulting bioconjugates. issuu.com

The evolution continued with the diversification of reactive groups to allow for more targeted labeling strategies. thermofisher.com This led to the creation of reagents that could react specifically with sulfhydryls (cysteines), carboxyls, or carbohydrates. thermofisher.comthermofisher.com this compound is a product of this evolution, offering a refined method for targeting aldehydes. This capability is highly significant for several reasons:

It allows for the specific labeling of glycoproteins by oxidizing their sugar moieties to create aldehydes.

It enables site-specific modification of proteins where an aldehyde can be genetically or enzymatically introduced at a precise location. rsc.org

It is a key tool in the construction of complex biomolecular architectures like antibody-drug conjugates (ADCs) and PROTACs, where precise and stable linkages are critical for function. dcchemicals.commedchemexpress.com

This progression from non-specific, hydrophobic reagents to highly specific, soluble, and versatile linkers like this compound has profoundly expanded the toolkit of chemical biologists, enabling more sophisticated experiments in protein analysis, diagnostics, and therapeutics. creative-proteomics.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H35ClN4O6S B6354187 Biotin-PEG3-oxyamine HCl salt CAS No. 1951424-88-6

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]pentanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N4O6S.ClH/c19-28-12-11-27-10-9-26-8-7-25-6-5-20-16(23)4-2-1-3-15-17-14(13-29-15)21-18(24)22-17;/h14-15,17H,1-13,19H2,(H,20,23)(H2,21,22,24);1H/t14-,15-,17-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWUYLQUQQYBAK-HAGMFFOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCON)NC(=O)N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCON)NC(=O)N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35ClN4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Chemical Modification Methodologies for Biotin Peg3 Oxyamine Hcl Salt

General Synthetic Routes for Biotin-PEG-Oxyamine Conjugates

The synthesis of Biotin-PEG3-oxyamine HCl salt is a multi-step process that involves the strategic assembly of its three core components: the biotin (B1667282) moiety, the polyethylene (B3416737) glycol (PEG) spacer, and the terminal oxyamine group, followed by conversion to its hydrochloride salt.

Strategies for Incorporating the Biotin Moiety

The initial step in synthesizing Biotin-PEG-Oxyamine conjugates is the incorporation of the biotin molecule. Biotinylation is a widely used technique for labeling biomolecules due to the high-affinity interaction between biotin and streptavidin or avidin (B1170675). broadpharm.com The synthesis generally begins with an activated form of biotin, where the carboxylic acid group of biotin's valeric acid side chain is made reactive. A common strategy is the formation of a stable amide bond. nih.gov This is often achieved by converting the carboxylic acid to an N-hydroxysuccinimide (NHS) ester. This activated Biotin-NHS ester can then react efficiently with a primary amine group on one end of the PEG linker. thermofisher.comthermofisher.com

Methodologies for Polyethylene Glycol (PEG) Chain Integration

The polyethylene glycol (PEG) chain serves as a hydrophilic spacer arm in the this compound molecule. broadpharm.combiocompare.com This spacer increases the water solubility of the reagent and the resulting biotinylated molecule. thermofisher.combroadpharm.com Furthermore, the PEG spacer extends the biotin moiety away from the conjugated molecule, which helps to minimize steric hindrance and improve its accessibility for binding to avidin or streptavidin. sigmaaldrich.com

For this compound, a discrete-length PEG (dPEG®) is used, consisting of precisely three ethylene (B1197577) glycol units. sigmaaldrich.combiosynth.com This ensures that the final product is a single molecular weight compound, rather than a disperse mixture of different PEG chain lengths, which is crucial for applications requiring high precision and homogeneity. acs.orgnih.gov The integration of the PEG chain is typically achieved using a heterobifunctional PEG derivative. biosynth.combiosynth.com One terminus of the PEG linker is functionalized with a group reactive towards the activated biotin (e.g., a primary amine), while the other terminus is functionalized for the subsequent addition of the oxyamine group. researchgate.net

Formation of the Terminal Oxyamine Group and HCl Salt Derivatization

The terminal oxyamine (aminooxy) group is the functional handle that allows the reagent to react specifically with aldehydes and ketones. biocompare.combroadpharm.com The formation of this group often involves the use of a protected hydroxylamine (B1172632) derivative to prevent unwanted side reactions during the synthesis. nih.gov For instance, the free end of the Biotin-PEG linker can be made to react with a reagent like N-hydroxyphthalimide, followed by hydrazinolysis to liberate the protected hydroxylamine. nih.gov

Free hydroxylamine is an unstable and potentially hazardous compound. nih.gov Therefore, the final compound is derivatized into its hydrochloride (HCl) salt. biosynth.comnih.gov This is typically achieved by treating the amine-containing final product with a stoichiometric amount of hydrochloric acid in a suitable solvent like ether, followed by solvent removal. nih.gov The resulting this compound is a more stable, crystalline solid that is easier to handle and store. sigmaaldrich.comnih.govconju-probe.com

Advanced Chemical Modification Techniques Utilizing this compound

This compound is a key reagent in advanced bioconjugation, enabling the precise labeling of molecules that contain or can be modified to contain an aldehyde or ketone group.

Direct Conjugation Protocols for Aldehyde-Containing Substrates

The primary application of this compound is its direct and chemoselective reaction with carbonyl compounds (aldehydes and ketones) to form a stable oxime linkage. broadpharm.comsigmaaldrich.com This reaction is a cornerstone of bioconjugation because aldehydes and ketones are not typically present in native proteins or nucleic acids, allowing for highly specific labeling with minimal cross-reactivity. researchgate.net

The oxime ligation reaction involves the nucleophilic attack of the oxyamine on the carbonyl carbon. The reaction proceeds optimally under mildly acidic conditions (pH 4-5), which can be a limitation for biomolecules that are unstable at low pH. researchgate.net To overcome this, nucleophilic catalysts can be employed to enhance the reaction rate at neutral pH. While aniline (B41778) has been used for this purpose, substituted anilines such as p-phenylenediamine (B122844) (PPD) have been identified as more potent catalysts, enabling efficient conjugation at neutral pH and at low micromolar concentrations of the reagent. researchgate.net The use of a reductant during the reaction can further convert the oxime bond into an even more stable hydroxylamine linkage. broadpharm.commedkoo.com

ParameterConditionOutcomeCatalystReference
pH 4-5Optimal for uncatalyzed reactionNone researchgate.net
pH 7 (Neutral)Very slow reaction rateNone researchgate.net
Catalyst AnilineEnhanced reaction rate at neutral pHAniline researchgate.net
Catalyst p-phenylenediamine (PPD)20-fold faster than aniline at neutral pHp-phenylenediamine researchgate.net

This table summarizes the reaction conditions for oxime ligation using an oxyamine reagent.

One-Pot and Stepwise Synthesis Considerations for Complex Bioconjugates

The specific reactivity of the oxyamine group makes this compound ideal for use in orthogonal conjugation strategies, where multiple, distinct chemical reactions can be performed on the same molecule without interfering with one another. univie.ac.at This allows for the construction of complex, multifunctional bioconjugates in either a stepwise or a one-pot fashion.

In a stepwise synthesis , a biomolecule can be modified in a sequence of reactions with purification of the intermediate products. For example, a cysteine-engineered antibody could first be reacted with a maleimide (B117702) reagent that also contains a ketone. After purification, this ketone handle can be specifically targeted by Biotin-PEG3-oxyamine for oxime ligation. rsc.org

In a one-pot synthesis , multiple reactions are carried out sequentially in the same reaction vessel. This is possible when the chosen reactions are truly orthogonal. A prominent example is the combination of oxime ligation with copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". univie.ac.atrsc.org A scaffold molecule containing both an aldehyde and an alkyne group can be reacted with this compound and an azide-functionalized molecule (e.g., a drug or dye) simultaneously or sequentially in the same pot to create a dual-functionalized conjugate. univie.ac.atrsc.org These advanced strategies are crucial for developing sophisticated tools for chemical biology and therapeutic applications. nih.govacs.org

Optimization of Reaction Conditions for Enhanced Yield and Specificity

The successful conjugation of this compound to target molecules, particularly those bearing aldehyde or ketone functionalities, is critically dependent on the careful optimization of reaction conditions. Achieving high yields and ensuring the specificity of the resulting oxime linkage requires a systematic approach to manipulating key reaction parameters. These parameters include the molar ratio of reactants, pH of the reaction medium, temperature, and reaction duration. The interplay between these factors dictates the efficiency of the conjugation and the purity of the final biotinylated product.

Research into PEGylation and bioconjugation reactions highlights several critical factors that can be fine-tuned to maximize outcomes. nih.gov The primary goal is to create an environment that favors the specific reaction between the oxyamine group of the biotin reagent and the carbonyl group of the target molecule, while minimizing side reactions or degradation of the reactants. nih.gov

Influence of Molar Ratio

The stoichiometry of the reactants is a fundamental parameter in optimizing the conjugation reaction. The molar ratio of this compound to the target substrate can significantly influence both the reaction rate and the degree of labeling. An excess of the biotinylating agent is often employed to drive the reaction towards completion and maximize the yield of the conjugated product.

Effect of pH

The pH of the reaction buffer is a critical determinant for the specificity and rate of oxime ligation. The reaction between an oxyamine and an aldehyde is known to be pH-dependent. The pKa of the N-terminal α-amino group of a protein is typically between 7.6 and 8.0, whereas the pKa of a lysine (B10760008) ε-amino group is around 10.0 to 10.2. nih.gov By controlling the pH, it is possible to achieve site-specific modifications. For the oxyamine-aldehyde reaction, the ligation is generally most efficient in a slightly acidic to neutral pH range, typically between pH 4.5 and 7.0.

In a study investigating the labeling of ADP-ribosylated proteins with an aminooxy probe, the reaction was tested at various pH levels (5, 6, 7, and 8). nih.gov The formation of a stable oxime was observed to be dependent on either acidic pH or the presence of a catalyst at neutral pH. nih.gov This pH control is crucial for enhancing modification specificity and minimizing the difficulty of separating the desired product from side-products. nih.gov

Impact of Temperature and Reaction Time

Temperature and reaction duration are interdependent parameters that must be co-optimized. Generally, higher temperatures can accelerate the reaction rate, but they also carry the risk of promoting the degradation of sensitive biomolecules or inducing non-specific side reactions. A balance must be struck to ensure a reasonable reaction time without compromising the integrity of the reactants or the specificity of the conjugation.

For instance, in the conjugation of Biotin-PEG3-oxyamine to heparin, the reaction was carried out for 48 hours at 37°C to achieve the desired modification. biorxiv.org In other contexts, reactions involving similar reagents are performed at room temperature for shorter durations, such as one hour, often in the presence of a catalyst to facilitate the reaction. nih.gov The optimal time and temperature will vary significantly depending on the specific substrates and the desired degree of biotinylation. A Chinese patent describing the preparation of PEGylated biotin derivatives notes that certain steps in their multi-step synthesis are conducted at temperatures between 20-50°C for 24-48 hours. google.com

The following interactive table summarizes research findings on the optimization of reaction conditions for biotin-PEGylation and related conjugation reactions.

Table 1: Summary of Optimization Parameters for Biotin-PEGylation Reactions

Parameter Varied Condition Observed Effect on Yield Observed Effect on Specificity/Purity Source Citation
Molar Ratio Increasing Biotin-PEG3 to substrate ratio from 2x to 4x Yield remained unchanged at ~60% after reaching equilibrium. Increased reaction rate. ntnu.no
Molar Ratio Optimal 5:1 ratio of mPEG-ALD to rhG-CSF Yielded optimal single-PEGylated product. High specificity for the desired mono-PEGylated form. nih.gov
pH Acidic to neutral pH (4.5 - 7.0) Efficient oxime ligation. Favors specific reaction at N-terminal α-NH2 over lysine ε-NH2. nih.gov
pH Reaction at pH 5 vs. pH 8 Labeling with aminooxy probe was efficient at acidic pH. Catalyst required for efficient reaction at neutral pH. nih.gov
Reaction Time 48 hours Sufficient for conjugation of Biotin-PEG3-oxyamine to heparin. N/A biorxiv.org
Temperature 37°C Sufficient for conjugation of Biotin-PEG3-oxyamine to heparin. N/A biorxiv.org
Catalyst Use of Aniline catalyst at neutral pH Can accelerate oxime bond formation. Enhances reaction efficiency at non-optimal pH. nih.gov

| Reducing Agent | Addition of a reductant after initial reaction | Converts reversible oxime bond to a stable hydroxylamine linkage. | Increases stability of the final conjugate. | axispharm.combroadpharm.com |

Mechanism and Principles of Bioconjugation Mediated by Biotin Peg3 Oxyamine Hcl Salt

Oxime Ligation Chemistry

Oxime ligation is a highly efficient and chemoselective reaction used to form a covalent bond between a carbonyl group (aldehyde or ketone) and an aminooxy group. nih.gov This reaction has become a valuable tool in bioconjugation because of its selectivity and compatibility with aqueous environments. researchgate.net The reaction proceeds readily in aqueous media and is a cornerstone of modern bioconjugation strategies for modifying proteins, peptides, and carbohydrates. acs.orgresearchgate.net

The formation of an oxime bond from the reaction of Biotin-PEG3-oxyamine with an aldehyde or ketone is a two-step process involving nucleophilic addition followed by dehydration. The reaction is typically catalyzed by acid. nih.govnih.gov

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of the oxyamine group on the electrophilic carbonyl carbon of the aldehyde or ketone. This step is generally acid-catalyzed, where a proton transfer to the carbonyl oxygen increases the electrophilicity of the carbonyl carbon. nih.gov This leads to the formation of a tetrahedral carbinolamine intermediate. raineslab.com

Dehydration: The carbinolamine intermediate is unstable and subsequently undergoes a dehydration step. This elimination of a water molecule is the rate-determining step and is also acid-catalyzed, resulting in the formation of a stable carbon-nitrogen double bond (C=N), which constitutes the oxime linkage. nih.gov

Oxime linkages are known for their exceptional hydrolytic stability, particularly when compared to other imine-based linkages like hydrazones. nih.govresearchgate.net This stability is a key advantage for bioconjugation applications in biological systems, which are predominantly aqueous environments at or near physiological pH. researchgate.net

Studies comparing isostructural conjugates have demonstrated that the rate constant for the acid-catalyzed hydrolysis of an oxime is nearly 1000-fold lower than that for simple hydrazones. nih.govresearchgate.net At a neutral pD of 7.0, the hydrolysis rate constant for an oxime was found to be approximately 600-fold lower than for a methylhydrazone. raineslab.com This enhanced stability is attributed to the higher electronegativity of the oxygen atom in the oxyamine, which makes the oxime linkage more resistant to protonation, a key step in the hydrolysis mechanism. nih.govraineslab.com

While highly stable, the oxime bond is not completely inert. The ligation is a reversible process, and the linkage can be cleaved under specific conditions. nih.govrsc.org This reversibility can be induced by competitive exchange in the presence of an excess of a free alkoxyamine or a carbonyl compound, typically under acidic conditions and at elevated temperatures. rsc.org However, under typical physiological conditions (pH ~7.4), the oxime bond is considered robust and stable for most applications. researchgate.net

Table 1: Comparative Stability of Common Bioconjugation Linkages at Physiological pH

Linkage Type Relative Hydrolytic Stability Key Characteristics
Oxime High Significantly more stable than hydrazones and imines at neutral pH. nih.govresearchgate.net
Hydrazone Moderate to Low Susceptible to hydrolysis, especially under acidic conditions. researchgate.net

| Imine (Schiff Base) | Low | Generally unstable in aqueous environments and often requires reduction to a secondary amine for stability. |

For applications requiring an even more robust and essentially irreversible linkage, the C=N double bond of the oxime can be reduced to a stable single C-N bond, forming a hydroxylamine (B1172632) linkage. creative-biolabs.commedkoo.com This conversion is achieved through reductive amination.

The catalytic reduction of oximes to hydroxylamines is a valuable but challenging transformation. nih.govnih.gov The primary challenge lies in achieving chemoselectivity—reducing the C=N bond without causing the reductive cleavage of the relatively weak N-O bond, which would lead to the formation of a primary amine as an undesired side product. nih.gov A fine balance in reactivity is required to ensure the desired hydroxylamine product is formed cleanly. nih.gov

Historically, platinum-based heterogeneous catalysts (e.g., Adam's catalyst, PtO₂) with hydrogen gas in the presence of a strong acid have been used for this transformation. nih.govnih.gov The acidic conditions protonate the oxime, and the platinum catalyst then chemoselectively reduces the C=N bond to yield the hydroxylammonium species, which can be neutralized to the final hydroxylamine product. nih.gov

Functional Role of the Polyethylene (B3416737) Glycol (PEG) Spacer

The Biotin-PEG3-oxyamine HCl salt incorporates a discrete-length polyethylene glycol (PEG) spacer between the biotin (B1667282) moiety and the reactive oxyamine group. This PEG linker is not merely a spacer but a functional component that imparts critical properties to the reagent and the final bioconjugate. chempep.comthermofisher.com

A primary function of the PEG spacer is to increase the water solubility of the reagent and the resulting conjugate. axispharm.comrsc.org Biotin itself is a hydrophobic molecule with poor solubility in aqueous solutions. vectorlabs.com When conjugated to biomolecules, traditional hydrophobic linkers can induce aggregation and precipitation of the labeled protein or peptide. vectorlabs.com

The PEG3 linker, composed of repeating ethylene (B1197577) oxide units, is highly hydrophilic. chempep.com These units form hydrogen bonds with water molecules, creating a hydration shell that makes the entire molecule more soluble in aqueous buffers. chempep.com This property is crucial as it allows the bioconjugation reaction to be performed in aqueous media without the need for organic co-solvents like DMSO, which can be detrimental to the structure and function of many biomolecules. vectorlabs.comrsc.org The enhanced solubility of the final conjugate prevents aggregation and ensures its utility in subsequent biological assays. vectorlabs.comrsc.org

Table 2: Impact of PEG Spacer on Biotinylation Reagent Properties

Property Traditional Hydrophobic Spacer PEG3 Spacer
Water Solubility Poor; often requires organic solvents (e.g., DMSO). vectorlabs.com High; soluble in aqueous buffers. creative-biolabs.comvectorlabs.com
Conjugate Aggregation High risk of inducing aggregation and precipitation. vectorlabs.com Low risk; prevents aggregation. vectorlabs.comrsc.org

| Non-specific Binding | Can contribute to non-specific hydrophobic interactions. vectorlabs.com | Reduces non-specific binding due to hydrophilicity. vectorlabs.compurepeg.com |

The PEG3 spacer arm physically separates the biotin molecule from the conjugated biomolecule. broadpharm.com This separation minimizes steric hindrance, which is critical for the high-affinity interaction between biotin and its binding partners, such as avidin (B1170675) and streptavidin. thermofisher.combroadpharm.com If the biotin were attached via a very short or no linker, the bulk of the conjugated protein or molecule could sterically block the binding pocket of the avidin protein, leading to reduced binding efficiency. The flexible PEG chain allows the biotin moiety to extend away from the surface of the labeled molecule, ensuring its accessibility for detection and purification. chempep.com

Furthermore, the hydrophilic and flexible nature of the PEG chain creates a "stealth" property. chempep.com The hydration shell around the PEG linker can reduce non-specific protein adsorption and recognition by the immune system, which can be advantageous in certain in vivo and in vitro applications. chempep.comrsc.org

Mitigation of Non-Specific Interactions and Immunogenicity in Conjugates

The conjugation of biotin to biomolecules can sometimes introduce challenges, including increased non-specific binding and potential immunogenicity. This compound is designed to address these issues through the incorporation of a polyethylene glycol (PEG) spacer. The PEG component is a hydrophilic, flexible, and biocompatible polymer that plays a crucial role in improving the biophysical properties of the resulting conjugate.

The primary mechanism by which the PEG spacer reduces non-specific interactions is through the formation of a hydration shell. The ethylene glycol units of the PEG chain bind water molecules, creating a physical and energetic barrier that repels the non-specific adsorption of other proteins or macromolecules onto the biotinylated substance. vectorlabs.comnih.gov This is particularly important in complex biological samples where numerous proteins could otherwise interact hydrophobically with the conjugate, leading to high background signals in assays. vectorlabs.comnih.gov Research has demonstrated that surfaces modified with PEG-diacrylate show a significant reduction in non-specific protein binding, in some cases by a factor of 10. nih.gov The amphiphilic nature of this compound imparts water solubility, which prevents the aggregation and precipitation that can occur with more hydrophobic biotinylation reagents. vectorlabs.com

Furthermore, PEGylation is a well-established method for reducing the immunogenicity of therapeutic proteins and other biomolecules. nih.govnih.gov The PEG chain can mask antigenic epitopes on the surface of the conjugated molecule, sterically hindering its recognition by antibodies and other components of the immune system. Studies involving PEG modification of streptavidin, a protein commonly used with biotin, have shown a decrease in the immune response in mice, as evidenced by lower antibody titers. nih.gov By incorporating a PEG spacer, this compound can help render the final bioconjugate less immunogenic, which is a significant advantage for in vivo applications.

Principles of Biotin-Avidin/Streptavidin Interaction in Research Applications

The utility of this compound as a bioconjugation reagent is fundamentally reliant on the extraordinary interaction between biotin and the proteins avidin or streptavidin. This non-covalent bond is one of the strongest known in nature, characterized by a dissociation constant (Kd) in the femtomolar range (10-15 M). nih.govthermofisher.com This affinity is several orders of magnitude stronger than typical antibody-antigen interactions, making the bond essentially irreversible under most physiological conditions. nih.govbosterbio.com This robust and highly specific interaction forms the basis for a vast array of applications in biotechnology, including immunoassays like ELISA, immunohistochemistry (IHC), affinity purification, and cell labeling. thermofisher.combosterbio.comsouthernbiotech.com

Avidin is a glycoprotein (B1211001) found in egg whites, while streptavidin is a non-glycosylated protein isolated from the bacterium Streptomyces avidinii. thermofisher.comsouthernbiotech.com Both proteins are tetrameric, meaning each protein can bind up to four molecules of biotin. thermofisher.combosterbio.com While both bind biotin with similarly high affinity, streptavidin often is preferred in applications where the glycosylation and basic isoelectric point (pI) of avidin might cause non-specific binding. southernbiotech.comrockland.com Various forms of these proteins have been developed to further reduce non-specific interactions, such as NeutrAvidin, a deglycosylated form of avidin with a neutral pI. thermofisher.com

PropertyAvidinStreptavidinNeutrAvidin
SourceEgg WhiteStreptomyces avidiniiChemically Modified Avidin
Molecular Weight (tetramer)~67 kDa~53-60 kDa~60 kDa
Biotin Binding Affinity (Kd)~10-15 M~10-14 to 10-15 M~10-15 M
GlycosylationYesNoNo (deglycosylated)
Isoelectric Point (pI)10.5 (Basic)5.0 (Acidic) or ~7 (Recombinant)6.3 (Neutral)
Non-Specific BindingCan be high due to charge and sugar moietiesLower than avidin, but contains RYD motifLowest among the three

This table summarizes and compares the key properties of avidin, streptavidin, and NeutrAvidin, which are the primary binding partners for biotinylated molecules. thermofisher.comsouthernbiotech.com

The strength of the biotin-avidin/streptavidin interaction is remarkable, with a dissociation constant (Kd) of approximately 10-15 M. thermofisher.complos.org This means that the complex, once formed, is extremely stable and resistant to dissociation by extremes of pH, temperature, organic solvents, or other denaturing agents. thermofisher.combosterbio.com The specificity is also exceptionally high; the binding pocket of avidin and streptavidin is structurally complementary to the biotin molecule, resulting in minimal cross-reactivity with other molecules. nih.gov

The structural basis for this high-affinity interaction involves the biotin molecule becoming deeply buried within a β-barrel structure in each subunit of the avidin or streptavidin tetramer. plos.org The binding is stabilized by a combination of extensive hydrogen bonds, van der Waals forces, and the hydrophobic interactions between biotin and aromatic amino acid residues lining the binding pocket. plos.orgnih.gov This tight, specific fit is what makes the biotin-avidin system a powerful tool for detecting and isolating target molecules with very high sensitivity and low background noise. The association rate constant (kon) for this interaction is very rapid, though studies have shown it to be slightly slower than the diffusion-limited rate, suggesting a multi-step binding process. plos.orgresearchgate.net

The accessibility of the biotin moiety for binding to avidin or streptavidin can be significantly hindered if it is attached too closely to a large biomolecule. This phenomenon, known as steric hindrance, can prevent the bulky avidin/streptavidin tetramer from efficiently accessing the binding site. This compound incorporates a PEG spacer arm to physically distance the biotin from the conjugated molecule, thereby overcoming this limitation. precisepeg.com

The length and flexibility of the spacer arm are critical variables that can influence binding efficiency. nih.govnih.gov Research comparing different spacer lengths has shown that longer, more flexible linkers, such as those made from PEG, can significantly improve the association rate of avidin binding. nih.gov For instance, one study found that surfaces functionalized with a PEG11-biotin linker (5.9 nm spacer) demonstrated an order of magnitude faster on-rate compared to a shorter linker (0.9 nm spacer). nih.gov The PEG spacer's flexibility allows the biotin to adopt an optimal orientation for capture by the binding pocket of avidin or streptavidin. nih.gov However, the effect of spacer length can be complex and may depend on the specific application and the nature of the conjugated molecules. mdpi.commdpi.com

Spacer Type/LengthObserved Effect on BindingReference
Short Linker (e.g., Biotinyl-Cap-PE, 0.9 nm)Slower association rate (1.1 ± 0.3 × 106 M−1 min−1) due to steric hindrance. May lead to clustering of avidin on surfaces. nih.gov
Longer PEG Linker (e.g., PEG11-biotin, 5.9 nm)Faster association rate (1.1 ± 0.2 × 107 M−1 min−1) due to increased availability of biotin. More even distribution of avidin. nih.gov
PEG3 Linker (e.g., Biotin-PEG3-oxyamine, 1.66 nm)Provides sufficient distance to enhance binding to avidin/streptavidin while maintaining good water solubility.

This table presents research findings on how the length of the spacer arm connecting biotin to a molecule or surface affects the kinetics and efficiency of avidin binding.

The extreme stability of the biotin-streptavidin bond, while advantageous for detection, presents a significant challenge for purification applications where recovery of the biotinylated molecule is desired. nih.gov Elution often requires harsh, denaturing conditions (e.g., boiling in SDS-PAGE sample buffer or using 8 M guanidine (B92328) HCl at pH 1.5) that can irreversibly damage the target molecule and the affinity matrix. nih.govthermofisher.com To address this, several strategies for reversible binding and milder elution have been developed.

One approach is to use biotin analogs that bind to avidin or streptavidin with lower affinity, allowing for competitive elution under physiological conditions. Desthiobiotin, a sulfur-free analog of biotin, binds less tightly and can be easily displaced by the addition of free biotin, enabling gentle elution of captured molecules. nih.gov Similarly, 2-iminobiotin (B86554) exhibits pH-dependent binding, with high affinity at basic pH and weak affinity at acidic pH, allowing for elution in acidic buffers. rockland.com

Another strategy involves incorporating a cleavable element within the spacer arm of the biotinylation reagent. thermofisher.comthermofisher.com For example, a disulfide bond can be placed in the linker, which can be cleaved using reducing agents like dithiothreitol (B142953) (DTT) to release the captured molecule from the biotin tag. thermofisher.com

For the standard, high-affinity interaction, elution methods have been optimized to improve recovery while minimizing denaturation. These often involve competitive displacement with an excess of free biotin, sometimes combined with heat or detergents to disrupt the interaction sufficiently for release. nih.govnih.govresearchgate.net Furthermore, engineered forms of avidin/streptavidin, such as monomeric avidin or Strep-Tactin, exhibit lower binding affinities that permit elution under mild, competitive conditions with free biotin. plos.orgiba-lifesciences.com

MethodPrincipleConditionsAdvantagesDisadvantages
Harsh DenaturationDisrupts protein structure of avidin/streptavidin to release biotin.Boiling in SDS; 8 M Guanidine-HCl, pH 1.5. nih.govthermofisher.comEffective elution.Denatures target molecule and affinity matrix. nih.gov
Competitive Elution (Standard Biotin)Excess free biotin competes for binding sites.High concentration of free biotin, often with heat (95°C) and/or detergents (SDS). nih.govnih.govresearchgate.netCan be an alternative to harsh denaturation.Often incomplete elution; conditions can still be partially denaturing. researchgate.net
Reversible Biotin Analogs (e.g., Desthiobiotin)Lower binding affinity allows for gentle displacement.Buffered solution of free biotin at physiological pH. nih.govVery mild, non-denaturing elution. nih.govLower affinity may not be suitable for all capture applications.
Cleavable Spacer ArmsChemical cleavage of the linker releases the target molecule.Reducing agents (for disulfide linkers), specific pH, etc. thermofisher.comSpecific release under controlled, often mild conditions. thermofisher.comRequires specific cleavable biotinylation reagent.
Modified Avidin (e.g., Monomeric Avidin, Strep-Tactin)Engineered protein with lower biotin affinity.Competitive elution with free biotin under physiological conditions. plos.orgiba-lifesciences.comGentle, reversible binding and elution. iba-lifesciences.comRequires specialized affinity matrix.

This table outlines various strategies for eluting biotinylated molecules from avidin/streptavidin-based affinity supports, highlighting the conditions and trade-offs for each method.

Advanced Applications of Biotin Peg3 Oxyamine Hcl Salt in Chemical Biology and Proteomics

Development of Molecular Probes for Biomolecule Labeling

The core utility of Biotin-PEG3-oxyamine HCl salt lies in its ability to form stable oxime bonds with aldehydes and ketones. wikipedia.orgacs.org This specific reactivity allows for the targeted biotinylation of various biomolecules, facilitating their detection, purification, and analysis. The integrated PEG3 linker enhances the water solubility of the entire construct, which is crucial for biological applications as it minimizes non-specific hydrophobic interactions and potential aggregation of labeled proteins. vectorlabs.com

The synthesis of biotinylated probes using this compound is a powerful strategy for identifying and isolating protein targets. This approach is particularly effective when a protein of interest can be selectively modified to introduce an aldehyde or ketone group. This can be achieved through various methods, including the site-specific incorporation of unnatural amino acids bearing aldehyde or ketone functionalities via genetic code expansion.

Once the target protein is equipped with a reactive carbonyl group, it can be specifically labeled with this compound. The high affinity of biotin (B1667282) for streptavidin is then exploited for the enrichment of the biotinylated protein from complex biological mixtures, such as cell lysates. springernature.com Subsequent analysis by mass spectrometry can identify the protein of interest and any associated binding partners that are co-purified. This method offers a significant advantage over traditional antibody-based approaches, especially when specific antibodies are not available. springernature.com

Table 1: Key Steps in Protein Target Identification using this compound
StepDescriptionKey Considerations
1. Introduction of Carbonyl GroupGenetic incorporation of an unnatural amino acid with an aldehyde or ketone side chain into the protein of interest.Efficiency of unnatural amino acid incorporation and minimal perturbation of protein function.
2. Biotinylation ReactionIncubation of the modified protein with this compound to form a stable oxime linkage.Optimization of reaction conditions (pH, temperature, and concentration) for maximal labeling efficiency.
3. Affinity PurificationEnrichment of the biotinylated protein using streptavidin-coated beads.Stringent washing steps to minimize non-specific binding.
4. Proteomic AnalysisIdentification of the captured protein and its interactors by mass spectrometry.Appropriate sample preparation and data analysis pipelines for confident protein identification.

A primary application of this compound is in the field of glycobiology for the labeling of carbohydrates and glycoproteins. vectorlabs.com The carbohydrate moieties of glycoproteins can be mildly oxidized with sodium periodate (B1199274) to generate aldehyde groups on sialic acid residues. These newly formed aldehydes serve as specific targets for the oxyamine group of the biotinylation reagent, enabling the covalent attachment of biotin to the glycoproteins. vectorlabs.com

This chemoenzymatic labeling strategy has been widely used to study cell surface glycoproteins, which play crucial roles in cell signaling, adhesion, and immune recognition. By biotinylating cell surface glycoproteins, researchers can identify and quantify changes in the glycoproteome under different physiological or pathological conditions.

Table 2: Research Findings in Glycoprotein (B1211001) Labeling
Study FocusMethodologyKey FindingsReference
Cell Surface Glycoproteome ProfilingMild periodate oxidation of live cells followed by labeling with an aminooxy-biotin reagent and mass spectrometry.Identification of hundreds of cell surface glycoproteins, providing insights into the molecular landscape of the plasma membrane. nih.gov
Trafficking of Surface GlycoproteinsIntegration of chemoenzymatic labeling with stable isotope labeling by amino acids in cell culture (SILAC).Revealed that most surface glycoproteins are transported to the plasma membrane through the classical secretory pathway. nih.gov

The utility of this compound extends to the labeling of other biomolecules, including nucleic acids. Abasic (AP) sites in DNA, which are locations where a base has been lost, contain an aldehyde group that can be targeted by oxyamine-containing reagents. dojindo.com This allows for the specific biotinylation of damaged DNA, which can then be used to study DNA repair mechanisms or to quantify DNA damage. caymanchem.com

Aldehyde-reactive probes (ARPs), which share a similar reactive moiety with this compound, have been successfully used to label AP sites in DNA. dojindo.comcaymanchem.com The biotin tag facilitates the detection and quantification of these lesions. This approach can be adapted for the analysis of other aldehydic DNA adducts, providing a valuable tool for studying oxidative stress and DNA damage. nih.gov

Proximity Labeling Methodologies

Proximity labeling (PL) techniques are powerful tools for mapping protein-protein interactions and the composition of subcellular compartments in living cells. wikipedia.orgharvard.edu These methods typically employ an engineered enzyme fused to a protein of interest, which generates reactive species that covalently tag neighboring biomolecules with a reporter molecule, most commonly biotin. frontiersin.org

Standard proximity labeling enzymes such as APEX (engineered ascorbate (B8700270) peroxidase) and BioID/TurboID (mutant biotin ligases) generate reactive biotin species that primarily label electron-rich amino acid residues like tyrosine (for APEX) or lysine (B10760008) (for BioID/TurboID). nih.gov While this compound is not directly utilized as a substrate by these enzymes, its unique reactivity opens up possibilities for novel, chemo-enzymatic proximity labeling strategies.

A hypothetical advanced proximity labeling method could involve an engineered enzyme that, instead of generating a reactive biotin species, catalyzes the formation of aldehyde or ketone groups on proteins in its vicinity. This could be achieved by fusing a glycan-oxidizing enzyme or a protein-modifying enzyme with tailored activity to a protein of interest. The locally generated carbonyl groups would then serve as specific targets for subsequent labeling with this compound. This two-step approach could offer a higher degree of specificity and control over the labeling process.

The ability to control the timing of the labeling reaction is crucial for the spatiotemporal mapping of dynamic protein-protein interactions. frontiersin.org Proximity labeling methods with fast kinetics, such as those based on APEX, allow for the capture of transient interactions with high temporal resolution. frontiersin.org

A proximity labeling strategy employing this compound could provide excellent temporal control. The enzymatic generation of carbonyl groups could be initiated at a specific time point, and the subsequent labeling with the biotin probe could be performed for a defined duration. This would allow researchers to take "snapshots" of the protein interaction landscape at different stages of a biological process, providing valuable insights into the dynamic nature of cellular signaling pathways. researchgate.net

Table 3: Comparison of Proximity Labeling Methodologies
MethodEnzymeSubstrateReactive IntermediateLabeled Residues
BioID/TurboIDBiotin Ligase MutantBiotin, ATPBiotinoyl-5'-AMPLysine
APEX/APEX2Engineered Ascorbate PeroxidaseBiotin-phenol, H₂O₂Biotin-phenoxyl radicalTyrosine
Hypothetical Aldehyde-Tagging PLEngineered Oxidase/Modifying Enzyme(Enzyme-specific)Aldehyde/Ketone on protein surfaceSite of carbonyl group

Functional Proximity Mapping of RNA-Binding Proteins

Functional proximity mapping techniques are instrumental in elucidating the intricate networks of interactions between RNA molecules and RNA-binding proteins (RBPs) within their native cellular environment. This compound, as an aldehyde-reactive biotinylation reagent, can be a key component in strategies designed to map these interactions with spatiotemporal resolution.

The core principle involves the generation of reactive aldehyde groups in close proximity to a specific RNA of interest. This can be achieved through various methods, such as the enzymatic conversion of specific residues on nearby proteins by a targeted enzyme (e.g., APEX2 peroxidase) or the site-specific introduction of an aldehyde-generating enzyme. Once the aldehydes are generated, the oxyamine group of this compound reacts selectively to form a stable oxime bond. vectorlabs.comsigmaaldrich.com This reaction covalently attaches a biotin tag to the proteins that are in the immediate vicinity of the target RNA.

The hydrophilic PEG3 spacer of the reagent is crucial in these applications. It not only enhances the water solubility of the biotinylated molecules, preventing aggregation and precipitation, but also extends the biotin moiety away from the labeled protein, which improves its accessibility for subsequent affinity capture with streptavidin- or avidin-conjugated beads. vectorlabs.comsigmaaldrich.com Following cell lysis, the biotinylated proteins can be enriched and identified by mass spectrometry, providing a snapshot of the RBP interactome of a specific RNA.

A hypothetical workflow for functional proximity mapping of RNA-binding proteins using an aldehyde-generating enzyme and this compound is presented below:

StepDescriptionKey Considerations
1. Target Expression A fusion protein of an RNA-binding protein of interest and an aldehyde-generating enzyme is expressed in cells.The fusion protein should retain its RNA-binding specificity and enzymatic activity.
2. Aldehyde Generation A substrate for the aldehyde-generating enzyme is added to the cells, leading to the formation of reactive aldehyde groups on proteins in proximity to the target RNA.The substrate should be cell-permeable and non-toxic. The reaction time should be optimized to capture transient interactions.
3. Biotin Labeling Cells are treated with this compound. The oxyamine group reacts with the generated aldehydes to form stable oxime linkages.The concentration of the biotinylation reagent and the reaction conditions should be optimized for efficient labeling.
4. Cell Lysis and Affinity Purification Cells are lysed under denaturing conditions, and the biotinylated proteins are captured using streptavidin-coated beads.Denaturing conditions help to disrupt non-covalent protein-protein interactions, reducing background noise.
5. Mass Spectrometry Analysis The captured proteins are eluted, digested, and identified by mass spectrometry.Quantitative proteomics approaches can be used to identify proteins that are specifically enriched in the presence of the target RNA.

Affinity Purification and Enrichment Strategies

The high-affinity interaction between biotin and streptavidin (or avidin) is a cornerstone of many biochemical and molecular biology techniques. This compound leverages this interaction for the effective purification and enrichment of biotinylated molecules from complex biological mixtures.

The ability to selectively label molecules containing aldehyde or ketone groups makes this compound particularly useful for the isolation of specific classes of proteins, such as glycoproteins. Glycoproteins can be enzymatically or chemically treated to generate aldehyde groups on their carbohydrate moieties. For instance, mild oxidation with sodium periodate can convert cis-diols in sialic acids to aldehydes. vectorlabs.com These aldehydes can then be specifically targeted by the oxyamine group of the biotinylation reagent.

Once biotinylated, the glycoproteins can be efficiently isolated from complex cell lysates or other biological fluids using streptavidin-based affinity chromatography. The hydrophilic PEG spacer of this compound helps to maintain the solubility and native conformation of the isolated proteins and protein complexes, which is critical for subsequent functional studies. vectorlabs.comsigmaaldrich.com

Pull-down assays are a common in vitro method to confirm protein-protein interactions. In this context, a "bait" protein is immobilized on a solid support to "pull down" its interacting partners ("prey") from a cell lysate. This compound can be used to biotinylate a bait protein that has been engineered to contain an aldehyde group.

The biotinylated bait protein is then incubated with a cell lysate containing potential prey proteins. The strong interaction between biotin and streptavidin-immobilized beads allows for the capture of the bait protein and any associated prey proteins. After washing away non-specific binders, the protein complexes are eluted and analyzed by techniques such as Western blotting to confirm the presence of the expected prey protein. This approach provides a robust method for validating protein-protein interactions identified through other techniques like yeast two-hybrid screens or co-immunoprecipitation.

This compound has been utilized in innovative methods for the analysis of post-translational modifications (PTMs), such as ADP-ribosylation. Poly(ADP-ribose) (PAR) is a complex polymer that is synthesized in response to DNA damage and plays a crucial role in various cellular processes. A recent study demonstrated the use of this compound to study the cation-induced intramolecular coil-to-globule transition of PAR. broadpharm.com

In this study, the terminal ribose of PAR could be oxidized to generate an aldehyde, which then reacts with the oxyamine group of this compound. This allows for the biotinylation of PAR, enabling its detection and manipulation in various assays. This specific application highlights the utility of this reagent in studying the structure and function of molecules involved in important cellular signaling pathways.

Fabrication of Targeted Delivery Systems and Material Modification

The unique properties of this compound also lend themselves to the development of sophisticated drug delivery systems and the modification of biomaterials.

Antibody-drug conjugates (ADCs) are a promising class of cancer therapeutics that combine the targeting specificity of an antibody with the cytotoxic potency of a small-molecule drug. The linker that connects the antibody to the drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy.

This compound can be employed in the construction of site-specific ADCs through oxime ligation. This strategy often involves the generation of an aldehyde group on the antibody, typically within the glycan moieties, through enzymatic or chemical methods. nih.gov The oxyamine group of a linker-drug construct, which can be synthesized using this compound as a building block, then reacts with the antibody's aldehyde to form a stable oxime bond. nih.govmdpi.com This site-specific conjugation method allows for the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is a significant advantage over traditional random conjugation methods. nih.gov

The PEG3 spacer in the linker can improve the solubility and pharmacokinetic properties of the resulting ADC. Furthermore, the biotin moiety can be used for purification or analytical purposes during the development and characterization of the ADC.

Below is a hypothetical comparison of ADCs generated via traditional random conjugation versus site-specific conjugation using an oxime ligation strategy.

FeatureRandom Conjugation (e.g., Lysine)Site-Specific Conjugation (Oxime Ligation)
Homogeneity Heterogeneous mixture with varying DARsHomogeneous product with a well-defined DAR
Conjugation Site Multiple lysine residues across the antibodySpecific, pre-determined sites (e.g., glycans)
Reproducibility Difficult to achieve batch-to-batch consistencyHigh batch-to-batch consistency
Pharmacokinetics Potentially variable and unpredictableMore predictable and uniform
Efficacy & Safety May have a narrower therapeutic windowPotentially improved therapeutic window

Conjugation to Nanoparticles and Polymeric Scaffolds for Research

The functionalization of nanoparticles and polymeric scaffolds with this compound is a key strategy for developing sophisticated tools for targeted delivery, bioimaging, and diagnostics. The oxyamine group of the reagent reacts specifically with aldehyde or ketone groups that can be introduced onto the surface of these materials, while the biotin moiety serves as a versatile tag for subsequent functionalization or detection.

A prime example is the development of targeted drug delivery systems. Polymeric micelles and nanoparticles, such as those formulated from poly(lactic-co-glycolic acid) (PLGA), can be engineered to carry therapeutic agents. By incorporating aldehyde functionalities on their surface, these nanocarriers can be readily conjugated with this compound. The attached biotin then acts as a targeting ligand, binding to biotin receptors that are often overexpressed on the surface of cancer cells. This targeted approach enhances the delivery of the therapeutic payload to the tumor site, potentially increasing efficacy and reducing off-target side effects.

Similarly, quantum dots (QDs), which are semiconductor nanocrystals with unique photophysical properties, can be functionalized using this reagent. The surface of QDs can be modified to present aldehyde groups, which then react with the oxyamine of this compound. The resulting biotinylated QDs can be used in highly sensitive imaging and detection assays. For instance, they can be employed to label and track specific cellular components or to develop multiplexed diagnostic platforms where the bright and stable fluorescence of the QDs allows for the simultaneous detection of multiple analytes.

The hydrophilic PEG3 spacer in this compound plays a crucial role in these applications. It increases the water solubility of the resulting conjugates and reduces non-specific binding to biological molecules and surfaces, thereby improving their biocompatibility and performance in complex biological environments.

Table 1: Examples of Nanoparticles and Polymeric Scaffolds Functionalized with this compound

Nanoparticle/ScaffoldFunctionalization StrategyResearch Application
Polymeric MicellesSurface aldehyde modification followed by reaction with oxyamine group.Targeted drug delivery to cancer cells overexpressing biotin receptors.
PLGA NanoparticlesSurface modification to introduce aldehyde groups for conjugation.Development of targeted nanocarriers for therapeutic agents.
Quantum Dots (QDs)Surface modification to present aldehyde groups for reaction.Highly sensitive bioimaging and multiplexed diagnostic assays.

Surface Modification of Biosensing Platforms and Biomaterials

The ability to precisely control the surface chemistry of biosensors and biomaterials is paramount for their functionality. This compound offers a powerful method for the site-specific immobilization of biomolecules on a variety of surfaces, leading to the development of highly sensitive and specific biosensing platforms and functional biomaterials.

In the realm of biosensors, particularly those based on surface plasmon resonance (SPR) or electrochemical detection, the controlled orientation and immobilization of capture probes (e.g., antibodies, aptamers, or enzymes) are critical for optimal performance. Surfaces such as gold or graphene oxide can be functionalized with molecules that present aldehyde or ketone groups. Subsequent reaction with this compound results in a surface decorated with biotin molecules. This biotinylated surface can then be used to immobilize streptavidin-conjugated capture probes in a highly stable and oriented manner. This strategy has been shown to enhance the sensitivity and specificity of biosensors by ensuring that the active sites of the capture probes are readily accessible to the target analyte.

Beyond biosensors, this conjugation chemistry is valuable for modifying the surfaces of biomaterials to enhance their biocompatibility and to introduce specific biological functionalities. For example, the surfaces of hydrogels or collagen scaffolds, which are widely used in tissue engineering, can be functionalized with aldehyde groups and subsequently modified with this compound. The resulting biotinylated scaffolds can then be used to immobilize growth factors or other signaling molecules that are conjugated to streptavidin. This allows for the creation of biomaterials that can present bioactive cues to cells in a controlled manner, thereby promoting tissue regeneration and repair.

Utilization in Biochemical Assays and Functional Studies

The unique properties of this compound make it an invaluable tool for a variety of biochemical assays and functional studies, enabling researchers to probe complex biological processes with high specificity and sensitivity.

Development of Enzyme-Linked Assays

This compound is instrumental in the development of sensitive and robust enzyme-linked immunosorbent assays (ELISAs) and other related immunoassay formats, such as chemiluminescent immunoassays (CLIAs). axispharm.com In these assays, the specific and high-affinity interaction between biotin and streptavidin is leveraged for signal amplification.

A common application involves the biotinylation of detection antibodies or antigens. If the target molecule is a glycoprotein, it can be oxidized with sodium periodate to generate aldehyde groups on its carbohydrate moieties. vectorlabs.com These aldehyde groups can then be specifically labeled with this compound. vectorlabs.com The resulting biotinylated molecule can be detected with high sensitivity using a streptavidin-enzyme conjugate (e.g., streptavidin-horseradish peroxidase). The hydrophilic PEG spacer helps to maintain the solubility and biological activity of the labeled molecule, while the stable oxime linkage ensures that the biotin tag is not lost during the assay procedure. vectorlabs.com

Analysis of Cellular Uptake Mechanisms of Conjugates

Understanding how molecules and nanoparticles are internalized by cells is crucial for the development of effective drug delivery systems and for dissecting fundamental cellular processes. This compound provides a powerful tool for labeling cell surface molecules and tracking their subsequent internalization.

For instance, cell surface glycoproteins can be selectively biotinylated using a two-step process. vectorlabs.com First, the carbohydrate chains of the glycoproteins are mildly oxidized to generate aldehyde groups. Then, the cells are treated with this compound, which specifically reacts with the newly formed aldehydes. vectorlabs.com This results in the covalent attachment of a biotin tag to the cell surface glycoproteins. The fate of these biotinylated proteins can then be followed over time using a variety of techniques. For example, the cells can be lysed at different time points, and the biotinylated proteins can be captured from the cell lysate using streptavidin-coated beads. The captured proteins can then be identified and quantified by western blotting or mass spectrometry. This approach allows researchers to study the kinetics of endocytosis, intracellular trafficking, and degradation of specific cell surface proteins.

Table 2: Research Findings on Cellular Uptake Mechanisms

Labeled Molecule/ConjugateKey Finding
Cell Surface GlycoproteinsThe rate of internalization and intracellular trafficking pathways can be elucidated by tracking the biotin tag.
Biotinylated NanoparticlesThe role of specific cell surface receptors in nanoparticle uptake can be investigated.

Enabling Studies in Protein Structure and Function

This compound can also be employed to gain insights into the structure and function of proteins. One application is in the area of affinity purification-mass spectrometry (AP-MS), a powerful technique for identifying protein-protein interactions. In this approach, a protein of interest can be engineered to contain a site that can be enzymatically or chemically converted to an aldehyde or ketone. This modified protein can then be specifically labeled with this compound. The biotinylated protein, along with its interacting partners, can be efficiently purified from a complex cell lysate using streptavidin affinity chromatography. The purified protein complex can then be analyzed by mass spectrometry to identify the interacting proteins.

Furthermore, biotinylation patterns can be used to probe changes in protein conformation. nih.gov The accessibility of specific sites on a protein to modification by this compound can be influenced by the protein's three-dimensional structure. nih.gov Therefore, changes in the biotinylation pattern of a protein under different conditions (e.g., in the presence or absence of a ligand) can provide information about conformational changes that may be important for the protein's function. nih.gov

Analytical and Characterization Methodologies for Biotin Peg3 Oxyamine Hcl Salt Conjugates

Spectroscopic Techniques for Conjugate Verification

Spectroscopic methods provide a rapid and non-destructive means to confirm the formation of the bioconjugate.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of the conjugate. 1H-NMR can be used to confirm the formation of the oxime bond by identifying characteristic proton signals from the newly formed C=N-O linkage. For instance, in a study involving the conjugation of Biotin-PEG3-oxyamine to a saccharide, 1H-NMR was used to follow the reaction kinetics and confirm the formation of the diblock copolymer. ntnu.no

Fluorescence Spectroscopy: If the target biomolecule is fluorescent, changes in its fluorescence properties (e.g., intensity, emission maximum) upon conjugation can be monitored. Quenching or enhancement of the intrinsic fluorescence can indicate the proximity of the biotin-PEG linker to the fluorophore, thus confirming conjugation.

Chromatographic Separation and Purity Assessment of Bioconjugates

Chromatographic techniques are fundamental for separating the bioconjugate from unreacted starting materials and for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used method to separate the more hydrophobic bioconjugate from the unconjugated, more polar biomolecule. The retention time of the conjugate will be different from that of the starting materials. By integrating the peak areas in the chromatogram, the purity of the conjugate can be determined. For example, in the analysis of PEGylated peptides, HPLC is used to monitor the enzymatic modification and compare the retention times of the modified and unmodified peptides. fishersci.ie

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. The addition of the Biotin-PEG3-oxyamine moiety to a biomolecule will increase its size, leading to an earlier elution time from the SEC column compared to the unconjugated biomolecule. This method is particularly useful for assessing the presence of aggregates in the purified conjugate.

The following interactive table illustrates typical data obtained from an HPLC analysis for purity assessment of a protein conjugated with Biotin-PEG3-oxyamine HCl salt.

SampleRetention Time (min)Peak Area (%)Identity
Unconjugated Protein10.599.2Unconjugated Protein
Biotin-PEG3-oxyamine5.298.5Free Linker
Conjugation Reaction Mixture10.515.8Unconjugated Protein
12.882.1Biotin-PEG3-Protein Conjugate
5.22.1Excess Free Linker
Purified Conjugate12.898.9Biotin-PEG3-Protein Conjugate

Mass Spectrometry-Based Characterization of Labeled Biomolecules

Mass spectrometry (MS) is an indispensable tool for the unambiguous confirmation of bioconjugation and for determining the precise molecular weight of the conjugate.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is commonly used to determine the molecular weight of the intact bioconjugate. The mass of the conjugate will be the sum of the molecular weight of the biomolecule and the mass of the incorporated Biotin-PEG3-oxyamine moiety (the net mass added is approximately 416.53 Da). amazonaws.com The presence of a peak corresponding to this expected mass confirms the successful conjugation.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI-TOF MS is another technique suitable for determining the molecular weight of large biomolecules and their conjugates. It can provide a rapid confirmation of conjugation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For larger biomolecules like proteins, an LC-MS/MS approach is often employed. The protein conjugate is first digested into smaller peptides using an enzyme like trypsin. The resulting peptide mixture is then separated by HPLC and analyzed by tandem mass spectrometry (MS/MS). The identification of biotinylated peptides confirms the conjugation and can also pinpoint the exact site of modification on the protein. The fragmentation pattern in the MS/MS spectrum will contain signature ions corresponding to the biotinylated peptide. axispharm.com

This interactive table shows the expected mass shifts in ESI-MS for a hypothetical 10 kDa protein after conjugation.

SpeciesExpected Molecular Weight (Da)Observed Molecular Weight (Da)Mass Shift (Da)
Unconjugated Protein10,00010,000.5-
Biotin-PEG3-Protein Conjugate10,416.5310,417.2416.7

Quantitative Assessment of Conjugation Efficiency

Determining the extent of conjugation is crucial for understanding the stoichiometry of the reaction and for ensuring batch-to-batch consistency.

Densitometry of Gels: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to separate the conjugated from the unconjugated protein. The increase in molecular weight due to the attached Biotin-PEG3-oxyamine will result in a slower migration of the conjugated protein. After staining the gel, the relative intensities of the bands corresponding to the conjugated and unconjugated protein can be quantified using densitometry to estimate the conjugation efficiency.

Western Blotting: If an antibody against the target protein is available, a western blot can be performed. The biotinylated conjugate can also be detected using streptavidin conjugated to an enzyme like horseradish peroxidase (HRP), followed by a chemiluminescent substrate. The relative signal intensities can provide a semi-quantitative measure of conjugation.

Quantitative Mass Spectrometry: Stable isotope labeling techniques in combination with mass spectrometry can provide a more accurate quantification of the conjugation efficiency. By comparing the signal intensities of the modified and unmodified peptides, the percentage of protein that has been successfully conjugated can be determined.

Evaluation of Conjugate Integrity and Stability in Physiological Contexts

It is important to assess the stability of the bioconjugate, particularly the oxime linkage, under conditions relevant to its intended application, such as in physiological buffers or cell culture media.

Incubation Studies: The bioconjugate is incubated in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) or biological matrix (e.g., serum) at a specific temperature (e.g., 37°C) for various time points.

Analytical Monitoring: At each time point, an aliquot of the sample is analyzed using techniques like HPLC or LC-MS to monitor for any degradation of the conjugate. The appearance of a peak corresponding to the unconjugated biomolecule or other degradation products would indicate instability. The oxime bond is generally stable under physiological conditions, but its stability can be influenced by factors such as pH.

The following interactive table provides a hypothetical example of a stability study of a Biotin-PEG3-oxyamine conjugate in human plasma at 37°C, monitored by HPLC.

Incubation Time (hours)% Intact Conjugate% Degraded Product (Unconjugated Biomolecule)
01000
698.51.5
1297.22.8
2495.14.9
4891.88.2

Future Directions and Emerging Research Frontiers

Rational Design of Next-Generation Biotin-PEG-Oxyamine Reagents

The rational design of new biotin-PEG-oxyamine reagents is a key area of future research, aiming to enhance their performance and broaden their applicability. Efforts are focused on systematically modifying each component of the molecule—the biotin (B1667282) anchor, the PEG linker, and the reactive handle—to create reagents with tailored properties.

Key areas of development include:

Optimizing PEG Linker Length and Composition: The length and composition of the PEG spacer can be varied to modulate the reagent's solubility, steric hindrance, and the distance between the biotin and the target molecule. Shorter or longer dPEG® linkers can be synthesized to optimize binding accessibility to avidin (B1170675) or streptavidin for different applications. vectorlabs.com

Enhancing Reaction Kinetics: While oxime ligation is efficient, its rate can be slow at neutral pH. nih.gov The design of next-generation reagents may incorporate features that accelerate the conjugation reaction. Research has shown that certain aniline (B41778) derivatives, such as p-phenylenediamine (B122844), can act as superior nucleophilic catalysts for oxime formation, significantly increasing the reaction rate compared to uncatalyzed reactions or those catalyzed by aniline, especially at neutral pH. nih.gov Future reagents might integrate such catalytic moieties or be designed to work more efficiently with these improved catalysts under physiological conditions.

Modifying the Biotin Moiety: While the biotin-streptavidin interaction is exceptionally strong, reversible or cleavable biotin analogues could be incorporated. This would allow for the controlled release of captured biomolecules, which is advantageous for applications in proteomics and drug delivery.

A summary of potential modifications is presented in the table below.

Molecular ComponentDesign ModificationDesired Outcome
PEG Linker Varying chain length (e.g., dPEG®11) Optimize solubility, reduce steric hindrance, control spacing
Incorporating different polymer chemistriesModulate hydrophilicity and biocompatibility
Oxyamine Group Introduction of activating groupsEnhance reaction kinetics under physiological pH nih.gov
Use of protected aminooxy precursorsAllow for on-demand modification and long-term storage uq.edu.aursc.org
Biotin Moiety Substitution with cleavable analogsEnable controlled release of captured molecules
Introduction of stimuli-responsive elementsCreate "smart" probes for dynamic studies rsc.org

Integration into High-Throughput Screening and Omics Platforms

The robustness and specificity of Biotin-PEG3-oxyamine HCl salt make it an ideal candidate for integration into high-throughput screening (HTS) and various "omics" platforms, such as proteomics, glycomics, and metabolomics. nih.gov These fields rely on the ability to rapidly and reproducibly analyze large numbers of samples, a requirement that this biotinylation reagent helps to meet.

Proteomics and Glycoproteomics: This reagent is particularly useful for labeling glycoproteins. vectorlabs.com After enzymatic or mild chemical oxidation to generate aldehydes on carbohydrate moieties, Biotin-PEG3-oxyamine can be used for selective tagging. The biotinylated glycoproteins can then be enriched using streptavidin-coated beads and analyzed by mass spectrometry, facilitating large-scale studies of protein glycosylation.

High-Throughput Screening (HTS): In HTS, biotinylation is a common strategy for immobilizing one component of an assay onto a streptavidin-coated microplate. The reliable oxime ligation chemistry ensures efficient and uniform immobilization, which is critical for the accuracy and reproducibility of screening assays designed to identify enzyme inhibitors or drug candidates. nih.gov

Omics Data Integration: The use of sophisticated omics technologies allows for a global understanding of cell-biomaterial interactions at multiple molecular levels. nih.gov Biotin-PEG-oxyamine reagents can be used to capture specific subsets of proteins or other biomolecules from complex mixtures, which are then identified and quantified by omics platforms. This integration provides a more holistic view of biological systems. mdpi.com

Exploration of Novel Bioconjugation Chemistries Complementary to Oxime Ligation

While oxime ligation is a powerful tool, the future of bioconjugation lies in the ability to perform multiple, distinct chemical reactions on a single biomolecule in a controlled manner. This "orthogonal" approach allows for the construction of highly complex and functional biomolecular assemblies. Research is expanding the chemical biology toolbox with reactions that can be used in concert with oxime ligation. nih.gov

Complementary bioconjugation strategies include:

Click Chemistry: The copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions are highly efficient and orthogonal to oxime ligation. A molecule could be functionalized with an aldehyde for oxime ligation and an alkyne for click chemistry, allowing for dual labeling.

Native Chemical Ligation (NCL): NCL involves the reaction between a C-terminal thioester and an N-terminal cysteine to form a native peptide bond. uzh.ch This technique is fundamental in protein synthesis and can be combined with oxime ligation to assemble large, modified proteins.

Staudinger Ligation: This reaction occurs between a phosphine (B1218219) and an azide (B81097) to form an aza-ylide intermediate that rearranges to produce a stable amide bond. uzh.ch It offers another orthogonal pathway for specific biomolecular modification.

The table below compares these complementary chemistries.

Bioconjugation ChemistryReactive GroupsKey Features
Oxime Ligation Aldehyde/Ketone + OxyamineHighly chemoselective, stable oxime bond, works in aqueous media nih.gov
Click Chemistry Azide + AlkyneHigh efficiency, bioorthogonal, versatile
Native Chemical Ligation C-terminal Thioester + N-terminal CysteineForms a native peptide bond, used for protein synthesis uzh.ch
Staudinger Ligation Phosphine + AzideBioorthogonal, forms a stable amide bond uzh.ch

Advanced Applications in Systems Biology and Synthetic Biology Research

Systems biology and synthetic biology are two rapidly advancing fields that stand to benefit from improved molecular tools like Biotin-PEG3-oxyamine. berkeley.edu Systems biology seeks to understand the complex, dynamic networks of biological systems, while synthetic biology focuses on designing and constructing new biological parts, devices, and systems. nih.govnih.gov

Mapping Protein-Protein Interactions: In systems biology, understanding interaction networks is crucial. Biotinylation reagents can be used in proximity labeling techniques (e.g., BioID) where a protein of interest is fused to an enzyme that biotinylates nearby proteins. The use of an oxyamine-containing biotin reagent could allow for the capture of interacting partners that have been metabolically or enzymatically engineered to carry an aldehyde or ketone handle.

Characterizing Synthetic Circuits: In synthetic biology, engineered genetic circuits or metabolic pathways are introduced into cells. nih.gov To optimize these systems, it is essential to quantify the expression levels and post-translational modifications of the engineered proteins. Biotin-PEG3-oxyamine can be used to specifically label and quantify components of these synthetic systems, providing critical data for iterative design and optimization cycles. berkeley.edu

Probing Dynamic Cellular Processes: The ability to track molecules within living cells is fundamental to both fields. Biotinylated probes, when combined with imaging techniques, can help visualize the localization and trafficking of specific proteins or other biomolecules within natural or engineered cellular systems.

Development of Smart and Responsive Biotinylated Tools for Dynamic Biological Studies

A major frontier in chemical biology is the development of "smart" molecular tools that can respond to specific biological signals or external stimuli. tue.nl This allows for the study of biological processes with high spatial and temporal control. Future iterations of biotinylated reagents will likely incorporate such responsive elements.

Stimuli-Responsive Linkers: The PEG linker in Biotin-PEG-Oxyamine reagents could be engineered to be cleavable in response to specific stimuli, such as:

Enzymatic cleavage: Incorporating a peptide sequence that is a substrate for a specific protease would allow for cleavage in the presence of that enzyme.

Redox-responsive cleavage: Including a disulfide bond in the linker would enable cleavage in the reducing environment of the cell cytoplasm.

pH-responsive cleavage: Using linkers that are stable at physiological pH but cleave in the acidic environment of endosomes or lysosomes.

Photo-activatable Reagents: A photolabile caging group could be installed on the biotin molecule or the oxyamine group. The reagent would be inert until activated by light of a specific wavelength, enabling precise spatiotemporal control over the biotinylation reaction.

Dual-Stimuli Responsive Systems: Researchers have developed biotinylated polymer-drug conjugates that respond to multiple stimuli, such as reactive oxygen species (ROS) and enzymes, for targeted drug delivery. rsc.org This concept can be adapted to create sophisticated biotinylated probes for basic research that respond to combinations of cellular signals, allowing for the investigation of complex and dynamic biological events. tue.nl

Q & A

Basic Question: What is the structural and functional significance of Biotin-PEG3-oxyamine HCl salt in bioconjugation?

Answer:
this compound consists of three modular components:

  • Biotin : Enables high-affinity binding to streptavidin/avidin for detection or purification .
  • PEG3 spacer : Enhances water solubility, reduces steric hindrance, and improves biocompatibility .
  • Oxyamine group : Reacts with carbonyl groups (e.g., aldehydes/ketones) to form stable oxime bonds, enabling site-specific conjugation .

Methodological Insight : For conjugation, incubate with carbonyl-containing biomolecules (e.g., glycoproteins) at pH 4.5–5.5 for 2–24 hours. Use aniline (1–10 mM) as a catalyst to accelerate reaction kinetics .

Basic Question: How should this compound be stored to preserve reactivity?

Answer:

  • Storage : Store at 0–4°C in a desiccated environment to prevent hydrolysis of the oxyamine group .
  • Reconstitution : Dissolve in anhydrous DMSO or pH-adjusted aqueous buffers (e.g., sodium acetate, pH 5.0) immediately before use to avoid premature degradation .

Advanced Question: How can researchers optimize oxime ligation efficiency for large biomolecules (e.g., antibodies)?

Answer:
Key parameters include:

  • pH : Maintain pH 4.5–5.5 to favor nucleophilic attack by oxyamine while minimizing protein denaturation .
  • PEG Length : PEG3 balances solubility and steric accessibility compared to shorter (PEG1) or longer (PEG4) spacers .
  • Catalysts : Aniline (5 mM) increases reaction rates by 10–100× via imine intermediate stabilization .

Validation : Confirm conjugation efficiency using SDS-PAGE with streptavidin-HRP or mass spectrometry .

Advanced Question: What analytical techniques are recommended to validate biotinylation efficiency and site specificity?

Answer:

  • HPLC-SEC : Monitor shifts in retention time post-conjugation .
  • MALDI-TOF/MS : Detect mass changes (±478.61 Da, molecular weight of this compound) .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to streptavidin-coated chips .

Pitfalls : Non-specific binding may occur if free biotin is present; pre-block surfaces with BSA and use stringent washes .

Advanced Question: How does PEG3 affect solubility and pharmacokinetics in drug delivery systems?

Answer:

  • Solubility : PEG3 increases aqueous solubility (>10 mg/mL in PBS) compared to non-PEGylated biotin derivatives, critical for in vivo applications .
  • Pharmacokinetics : Prolongs circulation time by reducing renal clearance, but shorter PEG chains (e.g., PEG3 vs. PEG24) minimize immunogenicity .

Application Example : In miRNA delivery, this compound facilitates covalent attachment to aldehyde-functionalized nanoparticles, enabling streptavidin-mediated targeting .

Advanced Question: How to mitigate competing reactions during protein labeling (e.g., with lysine residues)?

Answer:

  • Selective Conditions : Use low pH (4.5–5.5) to suppress lysine reactivity (pKa ~10.5) while promoting oxyamine-aldehyde ligation .
  • Pre-treatment : Reduce disulfide bonds with TCEP (1–5 mM) to expose reactive thiols, then block with iodoacetamide before oxime ligation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.